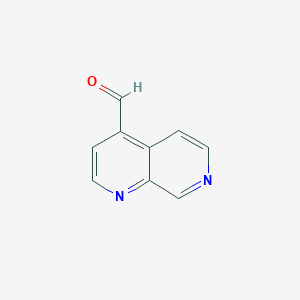

2-(5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)acetato de metilo

Descripción general

Descripción

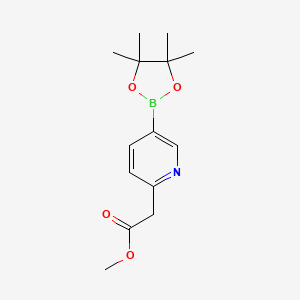

“Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate” is an organic compound with borate and sulfonamide groups . It is also known as “2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” or “2-Methoxy-5-pyridineboronic acid pinacol ester” with the empirical formula C12H18BNO3 .

Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

Este compuesto sirve como un intermedio importante en la síntesis orgánica. Se utiliza en reacciones como sustituciones nucleofílicas y reacciones de amidación. Sus grupos borato y sulfonamida lo convierten en un reactivo versátil para construir moléculas orgánicas complejas .

Desarrollo de Fármacos

En la industria farmacéutica, este compuesto se utiliza en la síntesis de fármacos, actuando como agente protector para dioles. También juega un papel en la síntesis asimétrica de aminoácidos y en reacciones de acoplamiento como la acoplamiento de Suzuki-Miyaura, que es fundamental para crear varios productos farmacéuticos .

Inhibición de Enzimas

Los derivados del ácido bórico, como este compuesto, son conocidos por actuar como inhibidores enzimáticos. Pueden unirse a los sitios activos de las enzimas, inhibiendo así su función. Esta propiedad se explota en el desarrollo de fármacos para enfermedades donde es necesario controlar la actividad enzimática .

Sondas Fluorescentes

Los enlaces éster bórico del compuesto se utilizan para crear sondas fluorescentes. Estas sondas pueden detectar y medir la presencia de analitos como el peróxido de hidrógeno, azúcares, cobre, iones fluoruro y catecolaminas, que son importantes en la investigación biológica y química .

Portadores de Fármacos con Respuesta a Estímulos

Debido a su capacidad de responder a cambios microambientales como el pH, la glucosa y los niveles de ATP, este compuesto se utiliza en la construcción de portadores de fármacos con respuesta a estímulos. Estos portadores pueden administrar fármacos como la insulina y las terapias génicas de forma controlada .

Ciencia de Materiales

En la ciencia de materiales, el compuesto encuentra aplicación en la síntesis y modificación de polímeros. Contribuye al desarrollo de nuevos copolímeros con propiedades ópticas y electroquímicas específicas, que son esenciales para materiales avanzados .

Catálisis

El compuesto se emplea en procesos catalíticos, como la borilación de alquilbencenos e hidroboración de alquinos y alquenos. Estas reacciones son fundamentales para crear compuestos con funcionalidades boronato, que tienen aplicaciones de amplio alcance en química .

Química Analítica

En química analítica, este compuesto se utiliza para modificar superficies o crear reactivos específicos que pueden unirse selectivamente a otras moléculas. Esta selectividad es crucial para la detección y cuantificación de varias sustancias en mezclas complejas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the borylation of alkylbenzenes and the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

Similar compounds have been shown to interact with their targets through borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst , and phosphitylation of alcohols and heteroatomic nucleophiles .

Biochemical Pathways

Similar compounds have been shown to be involved in the formation of useful glycosyl donors and ligands , and the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

Similar compounds have been shown to result in the formation of useful glycosyl donors and ligands , and the hydroboration of alkyl or aryl alkynes and alkenes .

Análisis Bioquímico

Biochemical Properties

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it an effective enzyme inhibitor. This compound has been shown to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site and preventing substrate access . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By inhibiting specific enzymes, it can alter the phosphorylation state of key signaling proteins, thereby modulating gene expression and cellular metabolism. In various cell types, this compound has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate exerts its effects through several mechanisms. The boronic ester group can form covalent bonds with the active site serine or threonine residues in enzymes, leading to enzyme inhibition . This interaction is often reversible, allowing for controlled modulation of enzyme activity. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. The changes in gene expression can lead to downstream effects on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate have been studied over various time frames. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, it can undergo hydrolysis and other degradation processes, which may affect its efficacy and potency. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate in animal models vary with dosage. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which the risk of toxicity increases . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways .

Transport and Distribution

The transport and distribution of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The distribution pattern of this compound can influence its efficacy and toxicity, as it may accumulate in specific tissues or organelles .

Subcellular Localization

The subcellular localization of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is critical for its activity and function . This compound can be targeted to specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum through the presence of targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16-9-10)8-12(17)18-5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRYMPVRASMMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]-](/img/structure/B1407802.png)